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Compound of Interest

Compound Name: (Rac)-TTA-P2

Cat. No.: B3005859 Get Quote

Introduction: The compound designated (Rac)-TTA-P2 can be ambiguous, as the term is used

in literature to refer to a racemic isomer of TTA-P2, a potent T-type calcium channel blocker.[1]

[2] However, in the context of antifungal drug development and synthesis, the core structure is

overwhelmingly associated with Butenafine, a synthetic benzylamine antifungal agent.[3][4][5]

Butenafine is a racemic mixture, aligning with the "(Rac)" designation. This guide will focus on

the synthesis, derivatives, and mechanism of action of Butenafine, the widely recognized

antifungal compound.

Butenafine is a potent, broad-spectrum antifungal agent used in the topical treatment of

dermatophytosis.[3][6] It is structurally related to allylamine antifungals like terbinafine and

naftifine.[3] Its primary mechanism of action is the inhibition of squalene epoxidase, a critical

enzyme in the fungal ergosterol biosynthesis pathway.[7][8]

Core Synthesis Pathway
The synthesis of Butenafine can be achieved through several routes. A common and efficient

method involves a one-pot reaction where methylamine is simultaneously alkylated with two

different benzyl-type halides. This approach avoids the isolation of the intermediate secondary

amine, streamlining the process.

A prevalent synthetic strategy involves the reaction of 1-chloromethylnaphthalene and p-tert-

butylbenzyl chloride with monomethylamine in the presence of a base.[9]
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Figure 1: High-level overview of a one-pot Butenafine synthesis pathway.

Another well-documented route involves a stepwise approach: the formation of a Schiff base

from an appropriate aldehyde and amine, followed by reduction to a secondary amine, and

subsequent N-alkylation or N-methylation to yield the final tertiary amine product.[3]

Butenafine Derivatives and Structure-Activity
Relationships
The development of Butenafine analogs has been a key area of research to enhance antifungal

potency, broaden the spectrum of activity, and improve safety profiles. Modifications typically

focus on the N-benzyl group, the naphthyl moiety, and the N-methyl substituent.
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Derivative Series
Modification
Description

Key Structure-
Activity
Relationship (SAR)
Findings

Antifungal Activity
Highlights (MIC
µg/mL)

Demethylated Analog

(4bd)

Removal of the N-

methyl group from

Butenafine.

Maintained significant

inhibitory activity

against filamentous

fungi while

demonstrating lower

in-vitro and in-vivo

toxicity.[3]

T. rubrum: 0.015; M.

gypseum: 0.03[3]

Chiral Derivatives

Introduction of a

methyl group at the

carbon connected to

the central nitrogen,

creating a chiral

center.

The antifungal activity

is highly dependent on

stereochemistry, with

the (R)-enantiomer

showing significantly

greater potency

against Cryptococcus

neoformans.

(R)-enantiomer MIC50

similar to Butenafine;

(S)-enantiomer shows

much lower activity.

[10]

N-Benzyl Substituents

Variation of

substituents on the

benzyl ring (e.g.,

aromatic ether, short

alkyl ether chains).

Para-substitution on

the benzyl group is

crucial for high

antifungal activity.[11]

Compounds with

aromatic or short alkyl

ether side chains

showed significant

activity against C.

glabrata.[11]

Comparable to

terbinafine or

clotrimazole against

C. glabrata.[11]

Naphthalene Isomers Use of a (naphthalen-

2-yl)methyl group

instead of the

(naphthalen-1-

yl)methyl group.

The 2-naphthalene

isomer (5be)

demonstrated notable

activity against T.

rubrum, indicating that

the position of

T. rubrum: 0.03; C.

neoformans/C. gattii:

4.0[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6041462/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6041462/
https://www.researchgate.net/publication/230681158_Chiral_derivatives_of_Butenafine_and_Terbinafine_synthesis_and_antifungal_activity
https://pubmed.ncbi.nlm.nih.gov/28376264/
https://pubmed.ncbi.nlm.nih.gov/28376264/
https://pubmed.ncbi.nlm.nih.gov/28376264/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6041462/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3005859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


attachment on the

naphthalene ring

influences potency.[3]

Experimental Protocols
Detailed methodologies are critical for the reproducibility of synthesis and evaluation.

This protocol describes a modern, efficient synthesis of Butenafine-like structures, adapted

from a published procedure.[3]

Step 1: Schiff Base Formation:

In a microwave reactor tube, combine the requisite amine (e.g., 4-tert-butylaniline, 1.0

mmol) and aldehyde (e.g., naphthaldehyde, 1.0 mmol) in ethanol (4 mL).

Subject the mixture to microwave radiation at 80 °C with a maximum power of 200-250

Watts.

Maintain the reaction for 2-8 minutes with vigorous stirring until starting materials are

consumed (monitored by TLC).

Concentrate the reaction mixture under reduced pressure to yield the crude Schiff base.

Step 2: Reduction to Secondary Amine:

Dissolve the crude Schiff base (1.0 mmol) in methanol (4 mL) in a reaction flask.

Cool the solution to 0 °C in an ice bath.

Add sodium borohydride (NaBH₄) (2.0 mmol) portion-wise over 10 minutes.

Allow the reaction to warm to room temperature and stir for 30-60 minutes.

Quench the reaction by adding distilled water (10 mL).

Extract the aqueous phase with chloroform (2 x 30 mL).
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Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under

vacuum to yield the secondary amine.

Step 3: N-Methylation to Tertiary Amine (Final Product):

Combine the secondary amine (1.0 mmol), formaldehyde (37% aqueous solution, 2.0

mmol), and formic acid (2.0 mmol) in a flask.

Heat the mixture at 90 °C for 2-4 hours.

After cooling, adjust the pH to 8.5 with a 1 N NaOH solution.

Extract the mixture with chloroform (2 x 30 mL).

Combine organic extracts, concentrate under vacuum, and purify the residue by column

chromatography to yield the final N-methylated product.
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Experimental Workflow: Analog Synthesis
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Click to download full resolution via product page

Figure 2: Workflow for the microwave-assisted synthesis of Butenafine analogs.
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This protocol is a generalized method based on the Clinical and Laboratory Standards Institute

(CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC).[12][13][14]

Inoculum Preparation:

Subculture the fungal strain (e.g., Trichophyton rubrum) onto an appropriate agar medium

(e.g., Potato Dextrose Agar) and incubate to achieve sporulation.

Prepare a suspension of conidia in sterile saline. Adjust the suspension

spectrophotometrically to a transmittance of 95% at 530 nm.[14]

Perform a 1:10 dilution of this adjusted suspension in RPMI 1640 medium to create the

working inoculum.

Compound Dilution:

In a sterile 96-well flat-bottom microtiter plate, perform a two-fold serial dilution of the test

compounds (Butenafine and its derivatives) in RPMI 1640 medium. The final volume in

each well should be 100 µL.

Include a drug-free well for a growth control and an uninoculated well for a sterility control.

Inoculation and Incubation:

Add 100 µL of the working fungal inoculum to each well (except the sterility control),

bringing the final volume to 200 µL.

Seal the plate and incubate at an appropriate temperature (e.g., 25-35°C) for a duration

suitable for the test organism (e.g., 72-120 hours for dermatophytes).[14][15]

MIC Determination:

The MIC is defined as the lowest concentration of the antifungal agent that causes

complete (100%) inhibition of visible growth as compared to the drug-free growth control

well.
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Mechanism of Action: Squalene Epoxidase
Inhibition
Butenafine exerts its fungicidal activity by targeting and inhibiting squalene epoxidase, a key

enzyme in the fungal sterol biosynthesis pathway.[7][16] Ergosterol is the primary sterol in

fungal cell membranes, where it is essential for maintaining membrane integrity, fluidity, and

proper function.

The inhibition of squalene epoxidase has a dual antifungal effect:[6][8]

Ergosterol Depletion: The block in the pathway prevents the synthesis of ergosterol,

compromising the structural and functional integrity of the fungal cell membrane.

Squalene Accumulation: The substrate, squalene, accumulates to toxic levels within the cell,

further disrupting membrane function and contributing to cell death.

This targeted action makes Butenafine highly selective for fungal cells, as the mammalian

equivalent of the enzyme is significantly less susceptible to inhibition.[8]
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Figure 3: Mechanism of action pathway for Butenafine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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